Bis(2-ethyl-2-methoxybutyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWFNUBYBEPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNCC(CC)(CC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 2 Ethyl 2 Methoxybutyl Amine
Established Synthetic Pathways for Bis(2-ethyl-2-methoxybutyl)amine
The construction of the this compound framework can be approached through several reliable methods, primarily involving direct amination or reductive amination strategies.
Direct amination of alcohols with ammonia (B1221849) represents an atom-economical route to amines, where water is the only byproduct. orgoreview.comacs.org This transformation is typically achieved through "hydrogen borrowing" or "hydrogen autotransfer" catalysis. chemistrysteps.com In a plausible pathway to this compound, the precursor alcohol, 2-ethyl-2-methoxybutan-1-ol, would be the starting material.
The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde intermediate (2-ethyl-2-methoxybutanal) by a transition-metal catalyst, which releases a metal-hydride species. chemistrysteps.com This aldehyde then reacts with ammonia to form a primary imine. The imine is subsequently reduced by the metal-hydride to yield the primary amine, 2-ethyl-2-methoxybutylamine, regenerating the catalyst.
To form the target secondary amine, the newly formed primary amine can then react with a second molecule of the aldehyde intermediate to generate a secondary imine. Subsequent reduction of this secondary imine affords this compound. A significant challenge in this approach is controlling selectivity to favor the secondary amine over the primary or potential tertiary amine byproducts. google.com The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. chemistrysteps.comresearchgate.net
| Catalyst System | Typical Conditions | Notes |
| Ruthenium Pincer Complexes | High temperature (130-180 °C), Ammonia Pressure | Can catalyze the alkylation of ammonia with alcohols. researchgate.netnih.gov |
| Iridium-based Catalysts | High temperature (130-140 °C), Base | Used for multiple alkylations of ammonium (B1175870) salts with alcohols. nih.gov |
| Heterogeneous Catalysts (e.g., Raney® Ni) | High Temperature (160–180 °C), Ammonia Pressure (7 bar), Solvent (e.g., t-amyl alcohol) | Effective for the direct amination of various primary and secondary alcohols. acs.orgorganic-chemistry.org |
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. orgoreview.comstackexchange.com This approach can be envisioned for the synthesis of this compound starting from 2-ethyl-2-methoxybutanal and ammonia. The process involves two key mechanistic steps: the formation of an imine followed by its reduction. chemistrysteps.comchemistrysteps.com
The reaction sequence would proceed as follows:
Primary Amine Formation : 2-ethyl-2-methoxybutanal reacts with ammonia to form the corresponding primary imine. This imine is then reduced in situ to yield 2-ethyl-2-methoxybutylamine.
Secondary Amine Formation : The resulting primary amine, being nucleophilic, then reacts with a second equivalent of 2-ethyl-2-methoxybutanal to form a secondary imine (or the corresponding iminium ion).
Final Reduction : This iminium intermediate is then reduced to afford the final product, this compound.
A key advantage of reductive amination is that it is often a one-pot reaction that can prevent the over-alkylation issues commonly seen with alkyl halides. stackexchange.com The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they would also reduce the starting aldehyde. Therefore, milder reagents that selectively reduce the imine/iminium ion in the presence of the carbonyl group are preferred. chemistrysteps.com
| Reducing Agent | Typical Conditions | Selectivity |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH, Protic solvent (e.g., Methanol) | Chemoselective for the iminium ion over the carbonyl group. orgoreview.comchemistrysteps.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvent (e.g., Dichloroethane, THF), often with Acetic Acid | Mild and selective, commonly used for a wide range of aldehydes and ketones. stackexchange.com |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal catalyst (e.g., Pd/C, Ni), Pressure | Effective but can sometimes lead to reduction of other functional groups. mdma.ch |
| Formic Acid (Leuckart-Wallach reaction) | High temperature | Serves as both the reducing agent and a source of the amine in some variations. mdma.ch |
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
The successful synthesis of the target amine is contingent on the availability and preparation of its key precursors. The primary building blocks are the 2-ethyl-2-methoxybutyl moieties, which can be derived from the corresponding alcohol or aldehyde, and their halogenated counterparts.
The synthesis of the core 2-ethyl-2-methoxybutyl structure would likely begin with a suitable starting material that can be elaborated.
2-Ethyl-2-methoxybutan-1-ol : A plausible route to this key alcohol precursor, while not explicitly detailed in the literature, could involve the Williamson ether synthesis. One could start from 2-ethylbutane-1,2-diol, and selectively methylate the more hindered tertiary alcohol. Alternatively, a Grignard reaction between ethylmagnesium bromide and a suitable 2-methoxy-substituted ester, such as methyl 2-methoxybutyrate, could form the carbon skeleton and the tertiary alcohol in a related structure.
2-Ethyl-2-methoxybutanal : This aldehyde is a crucial intermediate for the reductive amination pathway. It can be prepared through the controlled oxidation of the primary alcohol, 2-ethyl-2-methoxybutan-1-ol. Reagents for this transformation must be chosen carefully to avoid over-oxidation to the carboxylic acid.
| Oxidation Reagent | Reaction Type | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | Mild Oxidation | Anhydrous solvent (e.g., Dichloromethane) |
| Swern Oxidation | Mild Oxidation | Oxalyl chloride, DMSO, Triethylamine at low temperature |
| Dess-Martin Periodinane (DMP) | Mild Oxidation | Anhydrous solvent (e.g., Dichloromethane) at room temperature |
An alternative classical approach involves the nucleophilic substitution of a halogenated precursor with ammonia. researchgate.net This method first requires the conversion of the precursor alcohol, 2-ethyl-2-methoxybutan-1-ol, into an alkyl halide.
Preparation of 2-Ethyl-2-methoxybutyl Halide : The primary alcohol can be converted to the corresponding alkyl chloride or bromide using standard halogenating agents. For example, thionyl chloride (SOCl₂) is commonly used for preparing alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides.
Once the alkyl halide, such as 2-ethyl-2-methoxybutyl chloride, is obtained, it can be reacted with ammonia. The reaction proceeds via an Sₙ2 mechanism. nih.gov However, this method often suffers from a significant lack of selectivity. The primary amine initially formed is more nucleophilic than ammonia, leading to subsequent alkylations that produce a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. nih.govorganic-chemistry.orggoogle.com To favor the formation of the primary amine, a large excess of ammonia is typically used. nih.gov To synthesize the secondary amine, controlling the stoichiometry is challenging, often resulting in complex product mixtures that require difficult purification.
Novel Synthetic Routes and Methodological Advancements
Recent advances in organic synthesis have focused on developing more selective and efficient methods for the preparation of secondary amines, overcoming the challenges of overalkylation. nih.govacs.org These novel strategies could potentially be applied to the synthesis of this compound.
One innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates. nih.govacs.org This method allows for the controlled mono-alkylation of the nitrogen atom. The N-aminopyridinium salt can be alkylated, and the resulting intermediate is less nucleophilic, which prevents subsequent overalkylation. nih.gov A final reduction step then reveals the secondary amine. This self-limiting alkylation chemistry provides a powerful tool for the selective synthesis of complex secondary amines. acs.org
Other advanced catalytic systems have also been developed. For instance, specific titanium (IV) isopropoxide-mediated protocols have shown high chemoselectivity for the reductive mono-N-alkylation of primary amines, effectively preventing the formation of tertiary amines. researchgate.netorganic-chemistry.org Furthermore, novel palladium-catalyzed methods have been reported for the direct synthesis of secondary amines from the coupling of two aldehydes with ammonia under mild conditions, offering a direct and efficient route. acs.org These cutting-edge methodologies represent promising future avenues for the selective and high-yielding synthesis of specific secondary amines like this compound.
Catalytic Synthesis Approaches
The direct synthesis of this compound is not widely documented in publicly available literature. However, analogous syntheses of other secondary and sterically hindered amines provide a strong basis for potential catalytic routes. One such promising approach involves the N-alkylation of a primary amine with an alcohol, a method that has been successfully employed for various amine syntheses.
A notable example is the use of a γ-Al2O3 supported Nickel-Copper (Ni-Cu) bimetallic nanoparticle catalyst. researchgate.net This type of catalyst has proven effective in the N-alkylation of various amines with alcohols. researchgate.net The proposed reaction for the synthesis of this compound would involve the reaction of 2-ethyl-2-methoxybutylamine with 2-ethyl-2-methoxybutanol in the presence of such a catalyst. The γ-Al2O3 support provides a high surface area for the Ni-Cu nanoparticles, enhancing their catalytic activity. researchgate.netnih.gov These bimetallic catalysts can facilitate fast conversions and high selectivity under an inert atmosphere, often in a solvent like o-xylene (B151617). researchgate.net The reusability of such heterogeneous catalysts is another significant advantage, although a slight decrease in yield upon subsequent uses has been reported. researchgate.net
Another potential catalytic system for this transformation is the use of unsupported, ultra-thin Platinum (Pt) nanowires. This catalyst has demonstrated high activity and selectivity in the reductive amination of aldehydes and ketones under mild conditions. researchgate.net While this would require starting with the corresponding aldehyde or ketone, it represents a viable alternative for the formation of the target secondary amine.
The following table summarizes potential catalytic systems applicable to the synthesis of this compound based on related literature.
| Catalyst System | Reactants | General Conditions | Potential Advantages |
| Cu-Ni/γ-Al2O3 | 2-ethyl-2-methoxybutylamine and 2-ethyl-2-methoxybutanol | Inert atmosphere (e.g., Argon), o-xylene solvent. researchgate.net | High conversion and selectivity, reusable heterogeneous catalyst. researchgate.net |
| Pt Nanowires | 2-ethyl-2-methoxybutanal and 2-ethyl-2-methoxybutylamine | Mild temperature and pressure. researchgate.net | High activity and selectivity under mild conditions. researchgate.net |
| Rh- or Ru-based catalysts | A primary amine and a ketone | Use of carbon monoxide as a deoxygenating agent. rsc.orgnih.gov | Atom-economical, suitable for sterically hindered amines. rsc.orgnih.gov |
Stereoselective Synthesis Considerations
The synthesis of this compound does not inherently involve the creation of a new chiral center if the starting materials are achiral. However, if stereocenters were present in the starting materials or if the synthesis proceeded through an intermediate that could exist as stereoisomers, then stereoselective synthesis would become a critical consideration.
For instance, in the reductive amination of ketones, the formation of a prochiral imine intermediate can lead to a mixture of enantiomers or diastereomers upon reduction. wikipedia.org Achieving stereoselectivity in such cases often requires the use of chiral catalysts or auxiliaries. For the synthesis of sterically hindered amines, direct reductive amination of ketones has been achieved using Rhodium and Ruthenium catalysts. rsc.orgnih.gov
The stereochemical outcome of such reactions can be influenced by several factors, including the choice of catalyst, the structure of the substrates, and the reaction conditions. For example, in the reductive amination of substituted cyclohexanones, the use of sodium triacyloxyborohydrides can lead to highly diastereoselective conversions to the corresponding axial amines. researchgate.net The transition state geometry plays a crucial role in determining the stereoselectivity, with steric effects often dictating the preferred orientation of the reactants. wikipedia.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing side reactions and byproducts.
Solvent Effects in Amine Synthesis
The choice of solvent can significantly impact the rate and outcome of amine synthesis. In reductive amination reactions using sodium triacetoxyborohydride, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent, leading to faster reaction rates compared to tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org However, due to the environmental concerns associated with chlorinated solvents, alternative solvents such as ethyl acetate (B1210297), dimethyl carbonate, and 2-methyltetrahydrofuran (B130290) have been investigated and found to be viable replacements in many cases. researchgate.net
Computational studies, such as Density Functional Theory (DFT), can be employed to understand and predict solvent effects on reaction pathways. nih.gov For instance, studies on reductive amination have shown that the reaction can proceed through similar pathways in both DCE and THF, but with different energetic profiles. nih.gov
The following table illustrates the effect of different solvents on a model reductive amination reaction.
| Solvent | Relative Reaction Rate | Notes |
| 1,2-Dichloroethane (DCE) | Fast researchgate.netorganic-chemistry.org | Commonly used, but has environmental concerns. researchgate.net |
| Tetrahydrofuran (THF) | Slower than DCE researchgate.netnih.gov | A common alternative to DCE. nih.gov |
| Acetonitrile (B52724) | Occasionally used. researchgate.netorganic-chemistry.org | Viable for certain reactions. organic-chemistry.org |
| Ethyl Acetate | Broadly comparable to DCE. researchgate.net | A more environmentally friendly alternative. researchgate.net |
Temperature and Pressure Optimization
Temperature and pressure are critical parameters in amine synthesis, particularly in catalytic processes. For instance, in the N-alkylation of amines with alcohols using a Cu-Ni/γ-Al2O3 catalyst, the reaction temperature is a key factor influencing conversion and selectivity. researchgate.net Similarly, in reductive amination reactions catalyzed by platinum nanowires, the reaction can proceed under mild temperatures. researchgate.net
In industrial-scale amine synthesis, such as amine sweetening processes, operating temperatures are carefully controlled to optimize absorption and stripping efficiency while preventing amine degradation. bre.com For example, stripping columns are typically operated at higher pressures to increase the reboiler temperature for optimal stripping, but not exceeding the degradation temperature of the amine. bre.com
For the synthesis of tertiary amines via reductive amination, reactions are often carried out at elevated pressures (20 to 100 bar) and temperatures (100 to 170 °C) to achieve high yields and selectivities. google.com
Impurity Profiling in Synthetic Processes
Impurity profiling is a critical aspect of chemical synthesis, aimed at the identification and quantification of unwanted byproducts. mt.com These impurities can arise from various sources, including starting materials, side reactions, intermediates, and degradation products. medwinpublishers.comnih.gov
In the synthesis of amines, potential impurities could include unreacted starting materials, over-alkylated products (tertiary amines), or byproducts from side reactions. For example, in reductive amination, the reduction of the starting carbonyl compound to an alcohol can be a competing reaction. wikipedia.org
The process of impurity profiling involves taking samples at various time points throughout the reaction and analyzing them using techniques like chromatography (HPLC, GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mt.com This allows for the monitoring of the reaction progress and the formation of impurities in real-time. mt.com Understanding the impurity profile is essential for developing effective purification strategies and for complying with regulatory requirements, particularly in the pharmaceutical industry. mt.commedwinpublishers.com Regulatory bodies like the FDA and EMA have strict guidelines for the reporting and control of impurities. mt.com
Reaction Mechanisms and Chemical Reactivity of Bis 2 Ethyl 2 Methoxybutyl Amine
Nucleophilic Reactivity of the Amine Functionality
The core of Bis(2-ethyl-2-methoxybutyl)amine's reactivity lies in the lone pair of electrons on its nitrogen atom, which imparts nucleophilic character to the molecule. This allows it to react with a variety of electron-deficient species, known as electrophiles.
Reactions with Electrophiles
The nitrogen atom in this compound can readily attack electrophilic centers, leading to the formation of new chemical bonds. Common electrophiles that react with such amines include alkyl halides, acyl chlorides, and carbonyl compounds. fiveable.me For instance, in a reaction with an alkyl halide, the amine's lone pair displaces the halide, forming a quaternary ammonium (B1175870) salt. Similarly, reaction with an acyl chloride results in the formation of an amide.
These nucleophilic substitution reactions are fundamental in organic synthesis, and the reactivity of this compound in these processes is a key aspect of its chemical profile. The outcomes of these reactions, including the formation of substituted amines or amides, are crucial for its application as an intermediate in the synthesis of more complex organic molecules.
Proton-Coupled Electron Transfer Mechanisms in Amine Reactions
In certain reactions, the transfer of an electron and a proton from the amine can occur in a concerted or stepwise manner, a process known as proton-coupled electron transfer (PCET). nih.govwikipedia.org This mechanism is particularly relevant in redox reactions where the amine acts as a reducing agent. acs.org In a PCET reaction, the amine can donate an electron to an acceptor molecule, and this process is coupled with the transfer of a proton from the nitrogen atom to a base. nih.govacs.org
The feasibility of a PCET mechanism depends on the specific reaction conditions and the nature of the other reactants. nih.gov Square schemes are often used to visualize the different possible pathways, which include stepwise electron transfer followed by proton transfer (ET-PT), proton transfer followed by electron transfer (PT-ET), and concerted proton-electron transfer (CPET). nih.gov The observation of reaction rates that are faster than what would be expected for separate electron and proton transfer steps provides evidence for the occurrence of PCET. wikipedia.org
Influence of Alkyl and Ether Chains on Reaction Dynamics
The reactivity of the amine functionality in this compound is not solely determined by the nitrogen atom itself. The surrounding alkyl and ether chains exert significant influence through steric and electronic effects.
Steric Hindrance Effects in Amine Reactivity
The bulky 2-ethyl-2-methoxybutyl groups attached to the nitrogen atom create a sterically hindered environment. This steric bulk can impede the approach of electrophiles to the nitrogen's lone pair, thereby slowing down the rate of reaction. fiveable.memasterorganicchemistry.com The degree of steric hindrance is a critical factor in determining the nucleophilicity of an amine; highly hindered amines are generally less nucleophilic than less hindered ones, even if they have similar basicities. masterorganicchemistry.comresearchgate.net
This effect is particularly pronounced in reactions with bulky electrophiles. masterorganicchemistry.com The significant steric hindrance in this compound would be expected to make it less reactive than primary or less-hindered secondary amines in many nucleophilic substitution reactions. fiveable.me However, in some cases, specialized catalysts, such as heterobimetallic complexes, can overcome the challenges posed by hindered amines in reactions like allylic aminations. organic-chemistry.org
Electronic Effects of Methoxy (B1213986) Groups on Nitrogen Basicity
The methoxy groups (-OCH3) within the alkyl chains of this compound also play a role in its reactivity through electronic effects. The oxygen atoms in the ether linkages are electronegative and can withdraw electron density from the surrounding atoms through the inductive effect. However, the lone pairs on the oxygen atoms can also donate electron density through resonance. libretexts.orglibretexts.org
Oxidative and Reductive Transformations of this compound
Beyond its nucleophilic reactions, this compound can undergo oxidative and reductive transformations.
Secondary amines are susceptible to oxidation, which can lead to various products. uomustansiriyah.edu.iq Oxidation can occur at the nitrogen atom to form hydroxylamines or nitrones, or it can involve the adjacent carbon atoms, leading to dealkylation or deamination. uomustansiriyah.edu.iq Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate. The specific products formed depend on the oxidant and the reaction conditions. For instance, oxidation of secondary amines can yield nitrones through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq
Conversely, reductive processes can also be applied to derivatives of this compound. For example, if the amine were to be converted to an amide, this amide could then be reduced back to a secondary or even a tertiary amine using a reducing agent like lithium aluminum hydride. youtube.com The synthesis of secondary amines itself can involve a reductive amination process, where a primary amine reacts with a ketone or aldehyde to form an imine, which is then reduced. youtube.com
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reactant | Potential Product(s) | Key Influencing Factors |
| Nucleophilic Substitution | Alkyl Halide | Quaternary Ammonium Salt | Steric hindrance, Nucleophilicity of the amine |
| Nucleophilic Substitution | Acyl Chloride | Amide | Steric hindrance, Nucleophilicity of the amine |
| Oxidation | Hydrogen Peroxide | Hydroxylamine, Nitrone | Oxidizing agent strength, Reaction conditions |
| Oxidation | Potassium Permanganate | Various oxidation products | Oxidizing agent strength, Reaction conditions |
| Reductive Amination (of precursor) | Ketone/Aldehyde + Reducing Agent | Secondary Amine | Nature of carbonyl and reducing agent |
Oxidation Pathways (e.g., with peroxides for related amines)
The nitrogen atom in this compound, with its lone pair of electrons, is susceptible to oxidation. Common oxidizing agents can transform the amine into various products. For instance, reaction with peroxides, such as hydrogen peroxide or peroxy acids, is a general method for the oxidation of secondary amines.
In the case of this compound, oxidation is expected to yield the corresponding hydroxylamine or nitroxide radical. The reaction would likely proceed via a nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the peroxide. The stability of the resulting products would be influenced by the steric hindrance around the nitrogen atom, imparted by the two 2-ethyl-2-methoxybutyl groups.
It is also conceivable that under stronger oxidizing conditions, using reagents like potassium permanganate, the compound could be oxidized to form nitro compounds. However, the specific conditions and product distribution for such reactions with this compound have not been reported.
A potential side reaction during oxidation could involve the ether linkages. While generally stable, strong oxidizing agents could potentially cleave the C-O bonds, leading to a more complex mixture of products.
Table 1: Postulated Oxidation Reactions of this compound
| Oxidizing Agent | Plausible Product(s) | Reaction Mechanism Outline |
| Hydrogen Peroxide (H₂O₂) | Bis(2-ethyl-2-methoxybutyl)hydroxylamine | Nucleophilic attack of the amine on the peroxide oxygen. |
| Peroxy Acids (RCO₃H) | Bis(2-ethyl-2-methoxybutyl)hydroxylamine | Similar to H₂O₂, but reactivity can be tuned by the R group. |
| Potassium Permanganate (KMnO₄) | Nitroalkanes, Cleavage Products | More vigorous oxidation, potentially leading to C-N and C-O bond cleavage. |
Reduction Processes and Conditions
As a secondary amine, this compound is already in a reduced state and is not typically susceptible to further reduction at the amine functional group. However, if the compound were to be derivatized into an imine or an amide, these functionalities could then be reduced.
For instance, if this compound were to undergo a hypothetical oxidation to an imine, this imine could then be reduced back to the secondary amine using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the presence of other functional groups in the molecule.
It is important to note that no literature currently describes the reduction of derivatives of this compound. The information presented here is based on general principles of organic reactivity.
Mechanistic Studies of Specific Reactions Involving this compound
Detailed mechanistic studies on specific reactions involving this compound are not available in the reviewed literature. The following sections outline the types of studies that would be necessary to elucidate the reaction mechanisms of this compound.
Spectroscopic Probing of Reaction Intermediates
To understand the stepwise process of reactions involving this compound, spectroscopic techniques would be invaluable for the detection and characterization of transient intermediates.
For example, in an oxidation reaction, techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy: Could be used to monitor the disappearance of the starting material and the appearance of products. Changes in the chemical shifts of the protons and carbons near the nitrogen and ether functionalities would provide insight into the electronic and structural changes occurring during the reaction.
Infrared (IR) spectroscopy: Could identify the formation of new functional groups. For example, the appearance of an N-O stretching band would indicate the formation of a hydroxylamine.
Mass Spectrometry (MS): Could be used to identify the mass-to-charge ratio of intermediates and products, helping to confirm their molecular formulas.
By performing these analyses at different time points during a reaction, a picture of the reaction pathway could be constructed.
Kinetic Investigations of Reaction Rates
Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by various factors, such as the concentration of reactants, temperature, and the presence of catalysts.
For a reaction involving this compound, a kinetic investigation would typically involve:
Monitoring the reaction progress: This could be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing them using chromatography (e.g., GC or HPLC) or spectroscopy (e.g., UV-Vis or NMR) to determine the concentration of the reactant or a product.
Determining the rate law: By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each reactant can be determined. This leads to the experimental rate law.
Calculating the activation energy: By measuring the rate constant at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea) of the reaction, which provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.
These kinetic data, combined with spectroscopic evidence for intermediates, would provide a comprehensive understanding of the reaction mechanism.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
This table is purely illustrative and does not represent actual experimental data.
Derivatives and Analogs of Bis 2 Ethyl 2 Methoxybutyl Amine in Academic Research
Structural Modifications and Homologs
The core structure of Bis(2-ethyl-2-methoxybutyl)amine offers numerous possibilities for structural modification, allowing researchers to fine-tune its physicochemical properties for various applications. These modifications primarily involve altering the alkyl chains and the ether moieties, leading to a diverse range of homologs and analogs.
Variation of Alkyl Chain Length and Branching
Systematic variations in the length and branching of the alkyl chains attached to the nitrogen atom have a significant impact on the steric and electronic properties of the resulting amine. Research in this area often explores the synthesis of related secondary amines with different alkyl substituents.
A notable example is the extensively studied Bis(2-ethylhexyl)amine . sigmaaldrich.comnih.govalkylamines.comsigmaaldrich.com This compound, while sharing the secondary amine core, features longer and branched alkyl chains compared to the parent compound. The increased lipophilicity due to the ethylhexyl groups influences its solubility and potential applications, such as a corrosion inhibitor and in rubber chemicals. alkylamines.com
The synthesis of such analogs often involves the reductive amination of corresponding aldehydes or ketones, or the alkylation of a primary amine. These methods allow for the controlled introduction of various alkyl groups, enabling the systematic study of structure-activity relationships.
A comparison of relevant properties is presented below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |
| This compound | C14H31NO2 | 245.41 | Parent Compound |
| Bis(2-ethylhexyl)amine | C16H35N | 241.46 | Longer alkyl chains (hexyl vs. butyl), absence of methoxy (B1213986) group. sigmaaldrich.comnih.govsigmaaldrich.com |
| Bis(2-methoxyethyl)amine | C6H15NO2 | 133.19 | Shorter alkyl chains, absence of ethyl branching. sigmaaldrich.com |
Alteration of Ether Moieties
The methoxy groups in this compound are key functional features that can be modified to alter the compound's polarity, hydrogen bonding capacity, and coordination properties. Research has explored the replacement of the methoxy group with other ether functionalities or its complete removal.
For instance, Bis(2-methoxyethyl)amine represents a simpler homolog where the ethyl branches are absent, resulting in a less sterically hindered and more polar molecule. sigmaaldrich.com This compound is utilized as a reactant in various chemical syntheses, including Buchwald-Hartwig amination and the synthesis of α-ketoamides. sigmaaldrich.com
Conversely, analogs can be synthesized where the ether oxygen is replaced by other heteroatoms, such as sulfur in Bis[2-(methylthio)ethyl]amine . The presence of thioether functionalities introduces different coordination properties, making such compounds valuable as ligands in coordination chemistry and catalysis. The synthesis of these analogs can be achieved through methods like the self-condensation of precursor molecules or nucleophilic substitution reactions.
Functionalized Derivatives and Their Synthesis
The secondary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives. These include amides, carbamates, and quaternary ammonium (B1175870) salts, each with distinct properties and potential applications.
Amides and Carbamates Derived from the Amine Moiety
The reaction of the secondary amine with carboxylic acids or their derivatives leads to the formation of amides. For example, the synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involves the reaction of an amine with an acyl chloride. mdpi.com This highlights a common strategy for creating complex molecules with potential biological activity.
Carbamates, which can be considered hybrids of esters and amides, are another important class of derivatives. nih.gov They are often synthesized by reacting the amine with a chloroformate or through a three-component coupling involving the amine, carbon dioxide, and a halide. organic-chemistry.org Carbamates are of interest due to their relative stability and their use as protecting groups in organic synthesis. organic-chemistry.orgnih.gov The synthesis of 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate, for instance, is achieved by reacting a carboxylic acid with diphenylphosphoryl azide (B81097) in the presence of an amino alcohol derivative. mdpi.com
Formation of Quaternary Ammonium Salts
Quaternization of the nitrogen atom in this compound and its analogs leads to the formation of quaternary ammonium salts. wikipedia.org These compounds are permanently charged, regardless of the pH. wikipedia.org The synthesis typically involves the reaction of the tertiary amine with an alkyl halide. wikipedia.org
Quaternary ammonium salts have a broad range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgthermofisher.comnih.gov For example, quaternary ammonium salts of (2-diethylamino-1-phenylethyl) benzoates have been investigated for their potential therapeutic uses. google.com The specific properties and applications of these salts are highly dependent on the nature of the four organic groups attached to the nitrogen atom and the counter-ion. wikipedia.orgnih.gov
Research on Compounds Incorporating the this compound Skeleton
The structural motif of this compound can be incorporated into larger, more complex molecules to impart specific properties. Research in this area often focuses on the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.
For example, the synthesis of bis(2-2-methoxy ethoxy)ethyl) 5,5¹-9-oxo-9-H-fluorene-2,7-diyl)dithiophene-2-carboxylates demonstrates the incorporation of a related bis(ether)amine structure into a larger fluorenone-based system. researchgate.net Such complex molecules may exhibit interesting photophysical and electrochemical properties. researchgate.net
In the context of medicinal chemistry, derivatives of related diamines, such as bis(2-aminoethyl)amine, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govnih.gov These studies often involve the derivatization of the amine groups to create compounds with enhanced biological activity. nih.govnih.gov Similarly, structural modifications of bis(substituted aminoalkylamino)anthraquinones have been explored to understand the relationship between the side-chain structure and antineoplastic activity. nih.gov
Furthermore, the synthesis of redox derivatives of bis(2-chloroethylamine) has been investigated for potential drug delivery to the brain. researchgate.net This involves chemically modifying the core amine structure to create a prodrug that can cross the blood-brain barrier. researchgate.net
Macrocyclic and Polymeric Architectures
The integration of secondary amines into larger molecular frameworks is a cornerstone of supramolecular chemistry and polymer science. The unique combination of a central nitrogen atom for further functionalization, ether groups for metal coordination and hydrogen bonding, and sterically demanding alkyl groups in this compound suggests its potential as a building block for complex architectures.
Macrocyclic compounds containing secondary amines and ether linkages are of significant interest due to their ability to form stable complexes with a variety of guest molecules, including metal ions and small organic compounds. google.comnih.gov The synthesis of such macrocycles often involves the condensation of diamines with dialdehydes or the alkylation of aza-crown ethers. While direct synthesis of macrocycles from a sterically hindered secondary amine like this compound might be challenging, it could be incorporated as a pendant arm on a pre-formed macrocyclic structure, influencing its solubility and complexation properties. The bulky 2-ethyl-2-methoxybutyl groups would likely enhance the lipophilicity of the resulting macrocycle, making it suitable for applications in ion transport across membranes or as a phase-transfer catalyst.
In the realm of polymer chemistry, sterically hindered amines are well-known for their role as light stabilizers in polymeric materials. google.comwipo.int These compounds, often referred to as Hindered Amine Light Stabilizers (HALS), are typically based on tetramethylpiperidine (B8510282) derivatives. However, the principle of using sterically bulky amines to scavenge free radicals could be extended to polymers incorporating this compound. Such a polymer would be expected to exhibit enhanced stability against photodegradation and thermal oxidation.
Furthermore, biodegradable polymers containing secondary amine groups in their backbone are being explored for biomedical applications. mdpi.com These poly(ester amine)s and poly(amide amine)s can be designed to be biocompatible and biodegradable, with potential uses in drug delivery and tissue engineering. The incorporation of a monomer derived from this compound could introduce specific properties, such as controlled degradation rates and tailored interactions with biological molecules.
Table 1: Potential Applications of this compound-based Macrocycles and Polymers
| Architecture | Potential Application | Rationale based on Analogous Compounds |
| Macrocycles | Ion-selective electrodes, Phase-transfer catalysts | Ether-containing aza-macrocycles show strong ion-binding capabilities. Bulky alkyl groups can enhance lipophilicity. |
| Polymers | Light and heat stabilizers | Sterically hindered amines are effective radical scavengers in various polymer matrices. google.comwipo.int |
| Biodegradable Polymers | Drug delivery, Tissue engineering scaffolds | Poly(ester amine)s are investigated for their biocompatibility and controlled degradation. mdpi.com |
Heterocyclic Systems
Secondary amines are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. libretexts.org These structures form the core of many pharmaceuticals, agrochemicals, and functional materials. nih.gov The reactivity of the nitrogen lone pair in this compound allows it to participate in various cyclization reactions.
One common approach to synthesizing heterocycles is through multi-component reactions, where a secondary amine can react with aldehydes, alkynes, or other functional groups to form complex ring systems in a single step. mdpi.com For example, the reaction of a secondary amine with an aldehyde and an alkyne (A³ coupling) can lead to the formation of propargylamines, which are precursors to various five- and six-membered heterocycles. The steric bulk of the 2-ethyl-2-methoxybutyl groups might influence the regioselectivity of such reactions.
Another important class of reactions involves the cycloaddition of secondary amines with unsaturated compounds. For instance, [3+2] cycloaddition reactions with azomethine ylides generated from secondary amines can produce pyrrolidines and other five-membered rings. The specific substitution pattern of this compound could be exploited to synthesize novel, highly substituted heterocyclic scaffolds.
The synthesis of phenazines and other fused aromatic heterocycles can also involve secondary amines in key steps, such as the Buchwald-Hartwig amination to form a diarylamine intermediate, followed by an oxidative cyclization. nih.gov A derivative of this compound could be envisioned to participate in similar reaction sequences, leading to novel heterocyclic structures with potentially interesting photophysical or biological properties.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Synthetic Approach | Key Features from Analog Studies |
| Pyrrolidines | [3+2] Cycloaddition | Secondary amines are common precursors for azomethine ylides. |
| Piperidines/Pyridines | Multi-component reactions | A³ coupling and related reactions offer efficient routes to substituted six-membered rings. mdpi.com |
| Fused Heterocycles (e.g., Phenazines) | Buchwald-Hartwig coupling followed by cyclization | Di-aryl amines are key intermediates in the synthesis of various fused N-heterocycles. nih.gov |
Deuterium (B1214612) Labeling and Isotopic Studies of Amine Compounds
Deuterium labeling of organic molecules is a powerful tool in mechanistic studies, metabolic research, and for improving the pharmacokinetic properties of drugs. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of a carbon-hydrogen bond.
The deuteration of amines can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium (H/D) exchange, and transition metal-catalyzed reactions. nih.gov For a compound like this compound, several positions could be targeted for deuteration. The protons on the carbons alpha to the nitrogen are often the most reactive towards exchange.
However, the steric hindrance around the nitrogen atom in this compound, due to the ethyl groups, could significantly impact the rate and feasibility of deuteration at these alpha positions. wikipedia.org Studies on other sterically hindered amines have shown that more forcing conditions, such as higher temperatures or more active catalysts, may be required to achieve efficient labeling. nih.gov
The ether functionalities also present an interesting aspect for isotopic studies. While the C-H bonds of the methoxy group and the ethyl chain are generally less reactive towards H/D exchange than the alpha-protons, specific catalysts could be developed to achieve selective deuteration at these positions.
Isotopic labeling of this compound or its derivatives would enable detailed studies of their reaction mechanisms and metabolic pathways if they were to be investigated for biological applications. For example, a deuterated version could be used as an internal standard in mass spectrometry-based quantification assays.
Table 3: Potential Deuterium Labeling Strategies for this compound
| Target Position for Deuteration | Potential Method | Considerations based on Analog Studies |
| N-H proton | Simple exchange with D₂O | Rapid and straightforward exchange. |
| α-Carbons | Transition metal catalysis (e.g., Pt/C, Pd/C) | Steric hindrance may necessitate harsh reaction conditions. nih.gov |
| Other C-H bonds on the butyl chain | Homogeneous catalysis with specific directing groups | May allow for regioselective deuteration but requires functionalization. |
Theoretical and Computational Studies of Bis 2 Ethyl 2 Methoxybutyl Amine
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and are currently unavailable for Bis(2-ethyl-2-methoxybutyl)amine in the reviewed literature.
Conformational Dynamics in Different Solvents
MD simulations could model how the conformation of this compound changes over time, particularly in different solvent environments. The polarity and nature of the solvent can significantly influence which conformations are preferred, which in turn affects the molecule's properties and reactivity.
Intermolecular Interactions and Aggregation Behavior
These simulations could also predict how individual molecules of this compound interact with each other. This includes identifying the types and strengths of intermolecular forces, such as van der Waals forces and hydrogen bonding (if applicable), and predicting whether the compound is likely to form aggregates in solution.
Prediction of Reactivity and Reaction Pathways
While it is generally understood that this compound can participate in amination reactions, detailed computational predictions of its reactivity and the pathways of its reactions are not documented. Such studies would typically use the results from quantum chemical calculations to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper, quantitative understanding of its chemical behavior.
Transition State Characterization and Activation Barriers
The reactivity of this compound is largely dictated by the accessibility of the lone pair of electrons on the nitrogen atom and the stability of the transition states in its reactions. Due to the significant steric hindrance imposed by the two 2-ethyl-2-methoxybutyl groups, any reaction involving nucleophilic attack by the amine will have a considerable activation barrier.
Transition State Theory (TST) provides a framework for understanding these reaction rates. TST posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the product. wikipedia.orgpressbooks.pubvedantu.com
For a typical nucleophilic substitution reaction where this compound acts as the nucleophile, the transition state would involve the formation of a new bond between the nitrogen and the electrophilic center, and the breaking of a bond in the electrophile. The bulky substituents on the amine would lead to significant steric strain in the transition state, thereby increasing its energy and, consequently, the activation energy (Ea) of the reaction.
Computational methods, particularly DFT, are instrumental in characterizing these transition states. sumitomo-chem.co.jp For analogous sterically hindered amines, DFT calculations have shown that the activation energy for reactions like N-alkylation is significantly higher compared to less hindered amines. libretexts.orgmasterorganicchemistry.com For instance, in reactions with alkyl halides, the SN2 transition state would be highly crowded, leading to a higher activation barrier. libretexts.org
The presence of the methoxy (B1213986) groups could also influence the transition state geometry and energy through electronic effects, potentially stabilizing a partial positive charge that may develop on the nitrogen atom in the transition state. However, the dominant effect is expected to be the steric hindrance.
Illustrative Activation Barriers for Reactions of Hindered Amines
To illustrate the impact of steric hindrance, the following table presents hypothetical activation energy barriers for the reaction of different amines with a model electrophile, based on general trends observed in computational studies of similar compounds. rsc.orgdtic.milresearchgate.net
| Amine Reactant | Relative Steric Hindrance | Hypothetical Activation Energy (Ea) (kcal/mol) |
| Diethylamine | Low | 15-20 |
| Diisopropylamine | Medium | 25-30 |
| This compound | High | 35-45 |
| tert-Butylamine | Very High | >50 (Reaction highly disfavored) |
This table is for illustrative purposes and the values are hypothetical, based on established chemical principles of steric effects on reaction rates.
Reaction Energetics and Thermodynamics
Basicity and Protonation: The basicity of an amine, quantified by its pKa value, is a fundamental thermodynamic property. The steric hindrance in this compound is expected to have a significant impact on its basicity. While the electron-donating alkyl groups would increase the gas-phase basicity, the steric hindrance around the nitrogen atom can impede solvation of the corresponding ammonium (B1175870) cation in solution, thereby decreasing its basicity compared to less hindered amines. uregina.caresearchgate.net DFT calculations coupled with a suitable solvent model can provide accurate predictions of pKa values. peerj.comnih.gov
Reaction with Electrophiles: In reactions with electrophiles, the thermodynamics will be influenced by a balance of bond formation and steric repulsion. For example, in the acylation reaction with an acid chloride, a stable amide would be formed. However, the steric clash between the bulky substituents on the amine and the acyl group would introduce strain, making the reaction less exothermic than for a less hindered amine. libretexts.org
Computational Thermodynamics of Amine Reactions
DFT calculations can be employed to determine the reaction energies for various processes. nih.govresearchgate.net The following table provides a hypothetical comparison of the thermodynamics for the reaction of different amines with a generic electrophile (E+).
| Reaction | Amine | Hypothetical ΔH (kcal/mol) | Hypothetical ΔG (kcal/mol) |
| Amine + H+ ⇌ AmineH+ | Diethylamine | -20 | -15 |
| This compound | -15 | -8 | |
| Amine + R-X → R-Amine+ + X- | Diethylamine | -25 | -20 |
| This compound | -10 | -2 |
This table is for illustrative purposes. The values are hypothetical and based on general thermodynamic principles and computational studies of similar amine reactions. nih.govnumberanalytics.com
Ligand Binding Site Analysis in Metal Complexes (e.g., DFT for similar ligands)
This compound can act as a ligand in metal complexes, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The ether oxygen atoms could also potentially participate in coordination, making it a bidentate or even a tridentate ligand, although this is less likely due to the formation of large and potentially strained chelate rings.
DFT is a powerful tool for analyzing the binding of ligands to metal centers. researchgate.netrsc.orgresearchgate.net For similar sterically hindered amine ligands, computational studies have elucidated the nature of the metal-ligand bond, the geometry of the coordination sphere, and the factors influencing binding affinity. nih.govrsc.org
The large steric bulk of the 2-ethyl-2-methoxybutyl groups would significantly influence the coordination environment. It would likely favor the formation of complexes with lower coordination numbers and could enforce specific geometries to minimize steric clashes between the ligands. The strength of the metal-nitrogen bond would be a result of both the electronic properties of the amine and the steric constraints. While the alkyl groups are electron-donating, which should enhance the Lewis basicity of the nitrogen, the steric hindrance can weaken the metal-ligand interaction by preventing optimal orbital overlap. unimib.it
Illustrative Metal-Ligand Binding Energies
The following table presents hypothetical binding energies of different amine ligands to a model metal ion (M²⁺), calculated using DFT. These values illustrate the expected trend of decreasing binding energy with increasing steric hindrance.
| Ligand | Metal Ion | Coordination Mode | Hypothetical Binding Energy (kcal/mol) |
| Diethylamine | M²⁺ | Monodentate (N) | -40 |
| Diisopropylamine | M²⁺ | Monodentate (N) | -30 |
| This compound | M²⁺ | Monodentate (N) | -20 |
| This compound | M²⁺ | Bidentate (N, O) | -25 |
This table is for illustrative purposes. The binding energies are hypothetical and based on general trends observed in DFT studies of metal-amine complexes. researchgate.netresearchgate.netacs.orgacs.org
The analysis of the electronic structure of such complexes via DFT can reveal the nature of the metal-ligand bonding, whether it is predominantly electrostatic or has significant covalent character. The calculated bond lengths, bond angles, and vibrational frequencies can also be compared with experimental data if available. nih.gov
Advanced Analytical Methodologies for Bis 2 Ethyl 2 Methoxybutyl Amine Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of Bis(2-ethyl-2-methoxybutyl)amine, providing insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The N-H proton of the secondary amine typically appears as a broad signal, and its chemical shift can be concentration-dependent, generally observed in the range of 0.5-5.0 ppm. openstax.org Protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus shifted downfield. openstax.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. openstax.orgoregonstate.edu The chemical shifts are influenced by the surrounding atomic environment, allowing for the differentiation of each carbon atom in the structure. libretexts.org
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-H | 0.5 - 5.0 (broad) | - |
| O-CH₃ | 3.2 - 3.4 | 58 - 60 |
| N-CH₂ | 2.5 - 2.8 | 50 - 55 |
| O-CH₂ | 3.3 - 3.6 | 70 - 75 |
| C-CH₂-CH₃ | 1.3 - 1.5 | 23 - 28 |
| CH₂-CH₃ | 0.8 - 1.0 | 8 - 12 |
| Quaternary C | - | 40 - 45 |
This table presents predicted chemical shift ranges for this compound based on typical values for similar functional groups.
Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For amines, the "nitrogen rule" is a useful guideline, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected. The dominant fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of a stable iminium ion. Given the structure of this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be employed to further fragment these primary ions, providing more detailed structural information.
| Ion | Predicted m/z | Description |
| [M]+ | 259 | Molecular Ion |
| [M-C₂H₅]+ | 230 | Loss of an ethyl group via α-cleavage |
| [M-CH₂OCH₃]+ | 214 | Loss of a methoxymethyl group |
| [C₇H₁₆NO]+ | 146 | Fragment from α-cleavage |
This table shows predicted m/z values for the molecular ion and major fragments of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: For a secondary amine like this compound, a characteristic N-H stretching vibration is expected in the IR spectrum. This typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. libretexts.org Other key absorptions include the C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching of the ether linkage (around 1070-1150 cm⁻¹). youtube.com The C-N stretching vibration for aliphatic amines is usually found in the 1000-1250 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy also provides valuable information. The N-H stretching vibration is also observable in the Raman spectrum. Raman is particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak in the IR spectrum.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3350 (weak-medium) | 3300 - 3350 |
| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 |
| C-O Stretch (Ether) | 1070 - 1150 (strong) | 1070 - 1150 |
| C-N Stretch (Aliphatic) | 1000 - 1250 (weak-medium) | 1000 - 1250 |
This table summarizes the characteristic vibrational frequencies for the functional groups present in this compound.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.
Gas Chromatography (GC) and GC-MS for Volatile Compound Analysis
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, specialized columns are often required. labrulez.com Deactivated columns or columns with a basic stationary phase are commonly used to achieve good peak shape and resolution. labrulez.com
For the analysis of a high-boiling point amine like this compound, a temperature-programmed GC method is necessary to ensure elution within a reasonable timeframe. bre.com The selection of the appropriate stationary phase is critical for achieving separation from other components in a sample. labrulez.com
When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, allowing for positive identification and structural confirmation based on its fragmentation pattern. libretexts.org
| Parameter | Typical Condition |
| Column | Fused silica (B1680970) capillary column with a polar or base-deactivated stationary phase (e.g., polyethylene (B3416737) glycol or a modified polysiloxane) |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Initial temperature around 100-150 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification |
This table outlines typical GC conditions for the analysis of high-boiling point amines like this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Derivatized Analytes
High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation and quantification of non-volatile compounds and analytes that require derivatization for detection, such as certain amines. sielc.comsielc.comnasc.ac.in For secondary amines like this compound, which may lack a strong chromophore for UV detection, derivatization is often a necessary step to enhance detectability. sigmaaldrich.comthermofisher.com The inherent polarity and basic nature of amines can also lead to poor peak shape and retention on traditional reversed-phase columns. sielc.com
Mixed-mode chromatography (MMC) has emerged as a robust solution for the analysis of a wide range of compounds, including polar and charged molecules like amines. researchgate.net This technique utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange, allowing for enhanced retention and selectivity that is often unachievable with single-mode chromatography. helixchrom.comthermofisher.com
For the analysis of basic compounds such as this compound, mixed-mode columns that combine reversed-phase and cation-exchange functionalities are particularly effective. helixchrom.comhelixchrom.com The retention of the analyte can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration. thermofisher.com At a pH below the pKa of the secondary amine, it will be protonated and can interact with the cation-exchange groups on the stationary phase, while the hydrophobic alkyl chains of the molecule interact with the reversed-phase component. helixchrom.com This dual retention mechanism provides superior separation and peak shape for amines without the need for ion-pairing reagents, which can be problematic for mass spectrometry detection. helixchrom.comthermofisher.com
Table 1: Comparison of HPLC Modes for Amine Analysis
| Feature | Reversed-Phase Chromatography (RPC) | Mixed-Mode Chromatography (MMC) |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and ion-exchange interactions helixchrom.comthermofisher.com |
| Retention of Amines | Often requires ion-pairing reagents for good retention and peak shape. sielc.com | Enhanced retention and improved peak shape without ion-pairing reagents. helixchrom.com |
| Selectivity | Limited for polar and ionic compounds. thermofisher.com | Adjustable selectivity by modifying mobile phase pH and ionic strength. thermofisher.com |
| MS Compatibility | Ion-pairing reagents can suppress MS signal. | Generally good MS compatibility. helixchrom.com |
To overcome the detection challenges associated with amines that lack a suitable chromophore, pre-column derivatization with a labeling agent is a common strategy. sigmaaldrich.comthermofisher.com 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing reagent for primary and secondary amines. researchgate.netresearchgate.net The reaction, which occurs under alkaline conditions, results in the formation of a stable, highly fluorescent FMOC-amine derivative that can be readily detected by fluorescence or UV detectors. researchgate.netoup.com
The derivatization process involves reacting this compound with FMOC-Cl in a buffered solution, typically at a pH around 8.0 or higher. researchgate.netoup.com The resulting derivative exhibits significantly improved chromatographic behavior on reversed-phase columns and allows for highly sensitive detection. nih.gov The optimization of the derivatization reaction, including the concentration of FMOC-Cl, reaction time, and temperature, is crucial for achieving complete derivatization and reproducible results. researchgate.netikm.org.my
Following derivatization, the separation of the FMOC-labeled this compound can be achieved using a standard reversed-phase HPLC method with a gradient elution of acetonitrile (B52724) and water. nih.govikm.org.my This approach has been successfully applied to the analysis of various primary and secondary amines in a range of sample matrices. nih.gov
Table 2: Typical Conditions for FMOC-Cl Derivatization of Amines
| Parameter | Condition | Rationale |
| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net | Reacts with primary and secondary amines to form highly fluorescent derivatives. researchgate.net |
| pH | Alkaline (typically pH 8.0 - 10.0) researchgate.netikm.org.my | Facilitates the nucleophilic attack of the amine on the FMOC-Cl. ikm.org.my |
| Reaction Time | Typically 5 - 40 minutes nih.govikm.org.my | To ensure complete derivatization. |
| Detection | Fluorescence (Ex/Em ~260/310 nm) or UV (~265 nm) | Provides high sensitivity for the FMOC derivatives. |
Capillary Electrophoresis (CE) for Amine Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for the analysis of charged species, making it well-suited for the analysis of amines. youtube.com In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). youtube.com For amines, which are basic compounds, they will be positively charged in an acidic BGE and migrate towards the cathode. nih.gov
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and can be used for the separation of ionizable molecules like this compound. youtube.com The separation efficiency in CZE is typically very high, leading to sharp peaks and excellent resolution. chromatographyonline.com The migration time of the analyte is influenced by its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. nih.gov
For complex samples, CE can be coupled with other techniques, such as mass spectrometry (CE-MS), to provide highly selective and sensitive analysis. nih.gov Furthermore, various strategies can be employed to enhance the separation and detection of amines in CE, including the use of additives in the BGE and derivatization with fluorescent tags, similar to HPLC. nih.gov The low sample and reagent consumption of CE makes it an attractive alternative to HPLC for certain applications. acs.org
Ligand Chemistry and Coordination Complexes of Bis 2 Ethyl 2 Methoxybutyl Amine
Coordination Modes and Chelation Behavior
The coordination of Bis(2-ethyl-2-methoxybutyl)amine to a metal center is primarily dictated by the presence of both nitrogen (amine) and oxygen (ether) donor atoms. This dual-donor capability allows for various coordination modes and chelation patterns.
This compound possesses two nitrogen atoms and two etheric oxygen atoms, rendering it a potential polydentate ligand. The coordination can range from a simple monodentate fashion, where only one donor atom binds to the metal, to a more complex polydentate mode, where multiple donor atoms from the same ligand molecule coordinate to the central metal ion, forming one or more chelate rings.
The most probable coordination modes for this ligand are bidentate and tetradentate. In a bidentate fashion, the ligand could coordinate through its two nitrogen atoms (N,N'-chelation) or through one nitrogen and one ether oxygen atom (N,O-chelation). The formation of a stable five-membered chelate ring is often a driving force in coordination chemistry, suggesting that N,O-chelation involving a nitrogen and the oxygen of the methoxy (B1213986) group on the same butyl chain is plausible. nih.gov
In a tetradentate mode, all four donor atoms (two nitrogen and two oxygen) could potentially coordinate to a single metal center. This would result in the formation of multiple chelate rings, a scenario favored by the chelate effect, which describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. The flexibility of the butyl chains would be crucial in allowing the ligand to adopt a conformation suitable for such multidentate coordination. The denticity of multidentate amine ligands plays an essential role in their coordination chemistry. nih.gov
The choice between bidentate and tetradentate coordination is influenced by several factors, including the size and electronic properties of the metal ion, the reaction conditions, and the presence of competing ligands. For larger metal ions, tetradentate coordination might be more favorable, while smaller metal ions might only accommodate bidentate chelation due to steric constraints.
The steric bulk introduced by the two ethyl groups on the carbon atom adjacent to the methoxy group in this compound significantly influences its chelation behavior. This steric hindrance can affect the ease of chelate ring formation and the stability of the resulting complex.
The ethyl groups can restrict the rotation around the C-C and C-N bonds, thereby limiting the conformational flexibility of the ligand. This may favor specific coordination geometries and chelate ring conformations. For instance, the steric clash between the ethyl groups could disfavor certain conformations required for tetradentate coordination, potentially making bidentate coordination more prevalent. The formation of stable five-membered chelate rings is a common feature in coordination chemistry. nih.gov
Furthermore, the rigidity of the ligand backbone can be a determining factor in the stability of the resulting metal complexes. researchgate.net The interplay between the electronic preference for chelation and the steric repulsion from the bulky substituents will ultimately dictate the final structure of the metal complex.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound would likely follow established procedures for the preparation of complexes with similar amine and ether-containing ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The synthesis of transition metal complexes with ligands analogous to this compound is well-documented. nih.govfigshare.com A general approach involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Ni(II), or Co(II)) in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.
For instance, the reaction of a bis-amine ligand with a copper(II) salt often yields a solid complex that can be isolated by filtration. unibas.it The choice of the metal-to-ligand molar ratio is crucial in determining the stoichiometry of the resulting complex. hakon-art.com An excess of the ligand may be used to promote the formation of higher-coordinate complexes. The synthesis of dinuclear metal complexes can also be achieved by using a 1:2 molar ratio of ligand to metal. researchgate.net
| Metal Ion | Potential Precursor Salt | Likely Solvent | Possible Stoichiometry (Metal:Ligand) |
| Cu(II) | Copper(II) chloride, Copper(II) acetate | Ethanol, Methanol | 1:1, 1:2 |
| Ni(II) | Nickel(II) chloride, Nickel(II) nitrate | Acetonitrile, Ethanol | 1:1, 1:2 |
| Co(II) | Cobalt(II) chloride, Cobalt(II) acetate | Methanol, DMF | 1:1, 1:2 |
Table 1: Potential Synthetic Parameters for Transition Metal Complexes of this compound
The coordination chemistry of amine and ether ligands is not limited to transition metals; they also form stable complexes with main group elements. The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to Lewis acidic main group metal centers. The principles of organometallic chemistry are relevant here, where ligands are classified based on their electron-donating properties. wikipedia.org
The synthesis of main group element complexes with this compound would likely involve the reaction of the ligand with an organometallic or halide precursor of the desired element. For example, reaction with a lithium alkyl could lead to an amine- or ether-chelated aryllithium reagent. acs.org Similarly, reaction with halides of elements like aluminum or tin could result in the formation of coordination complexes where the ligand displaces one or more halide ions. The steric bulk of this compound would play a significant role in determining the coordination number and geometry of the resulting main group element complex.
Structural Elucidation of Metal Complexes
The definitive determination of the structure of metal complexes formed with this compound would rely on a combination of spectroscopic and analytical techniques.
Spectroscopic methods are also invaluable for characterizing these complexes.
Infrared (IR) Spectroscopy: Can confirm the coordination of the amine and ether groups to the metal center by observing shifts in the characteristic vibrational frequencies of the N-H and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or some main group elements), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in the complex. Shifts in the resonances of the protons and carbons near the donor atoms can indicate coordination.
UV-Visible Spectroscopy: Can provide information about the electronic structure of the complex, particularly for transition metal complexes with d-d electronic transitions. nih.gov
Mass Spectrometry: Can be used to determine the mass-to-charge ratio of the complex, confirming its composition.
Elemental analysis would be used to determine the empirical formula of the synthesized complexes, providing further evidence for their stoichiometry. hakon-art.com Molar conductivity measurements can help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, coordination geometry |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies |
| Nuclear Magnetic Resonance (NMR) | Structural information for diamagnetic complexes |
| UV-Visible Spectroscopy | Electronic structure and d-d transitions in transition metal complexes |
| Mass Spectrometry | Molecular weight and composition of the complex |
| Elemental Analysis | Empirical formula and stoichiometry |
| Molar Conductivity | Electrolytic nature of the complex |
Table 2: Techniques for Structural Elucidation of Metal Complexes
X-ray Crystallography Studies of Crystal Structures
As of the current literature survey, no publicly available X-ray crystallography data for coordination complexes involving this compound as a ligand could be identified. The synthesis of single crystals suitable for X-ray diffraction can be challenging for complexes with bulky and flexible ligands like this compound. The steric hindrance imposed by the two 2-ethyl-2-methoxybutyl groups may prevent the formation of well-ordered crystalline lattices.
Future research efforts would need to focus on systematically screening various metal precursors and crystallization conditions to obtain single crystals. Should such crystals be obtained, X-ray diffraction would provide invaluable information on:
Coordination geometry: Determining the precise arrangement of the ligand around the metal center (e.g., tetrahedral, square planar, octahedral).
Bond lengths and angles: Quantifying the metal-nitrogen bond distance and the intramolecular bond angles of the coordinated ligand.
Conformation of the ligand: Understanding how the flexible ethyl and methoxybutyl chains arrange themselves in the solid state.
Intermolecular interactions: Identifying any hydrogen bonding or other non-covalent interactions that stabilize the crystal packing.
Without experimental data, any discussion on the crystal structures of its complexes remains speculative.
Spectroscopic Characterization of Complexes in Solution and Solid State
While specific spectroscopic data for coordination complexes of this compound are not published, we can predict the expected spectroscopic changes upon coordination based on the characterization of the free ligand and general principles of coordination chemistry.
General Spectroscopic Data for Amines:
| Spectroscopic Technique | Characteristic Absorptions/Resonances for Amines |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for secondary amines typically appear as a single weak band in the range of 3350–3310 cm⁻¹. C-N stretching vibrations for aliphatic amines are found between 1250–1020 cm⁻¹. orgchemboulder.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the N-H proton in ¹H NMR is variable (typically 0.5-5.0 ppm) and the signal is often broad. libretexts.org Protons on carbons adjacent to the nitrogen are deshielded and appear in the 2.3-3.0 ppm range. libretexts.org In ¹³C NMR, carbons bonded to the nitrogen atom are deshielded and resonate in the 10-65 ppm region. libretexts.org |
Upon coordination to a metal center, the following changes in the spectroscopic signatures of this compound would be anticipated:
IR Spectroscopy: The N-H stretching frequency would be expected to shift, often to a lower wavenumber, due to the donation of electron density from the nitrogen to the metal. The C-N stretching vibration may also be affected.
NMR Spectroscopy: The chemical shifts of the protons and carbons near the nitrogen atom would be significantly altered upon coordination. The magnitude and direction of the shift would depend on the nature of the metal ion and the geometry of the complex.
UV-Visible Spectroscopy: The formation of a coordination complex can give rise to new electronic transitions, such as d-d transitions for transition metal complexes or charge-transfer bands, which would be observable in the UV-Visible spectrum.
Modulating Ligand Properties for Specific Complex Architectures (e.g., chiral pseudopeptide ligands)
The structure of this compound offers possibilities for modification to create more complex and functional ligands. One area of interest in ligand design is the development of chiral pseudopeptides. These are molecules that mimic the structure of peptides but contain non-amide bonds in their backbone. nih.gov They are of interest in areas such as asymmetric catalysis and medicinal chemistry.
Starting from a secondary amine like this compound, one could envision synthetic routes to introduce chiral centers and peptide-like functionalities. For instance, the nitrogen atom could be functionalized with chiral amino acid derivatives. The bulky 2-ethyl-2-methoxybutyl groups would act as sterically demanding substituents, potentially influencing the conformational preferences of the resulting pseudopeptide ligand and, consequently, the stereochemistry of the metal complexes it forms.
The development of such chiral pseudopeptide ligands derived from this compound could lead to complexes with specific three-dimensional architectures, which is a key goal in the design of catalysts for enantioselective reactions. However, this remains a prospective area of research, as no such derivatives have been reported in the literature to date.
Catalytic Applications of Bis 2 Ethyl 2 Methoxybutyl Amine and Its Derivatives
Organocatalysis Mediated by the Amine Moiety
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Amines are a cornerstone of organocatalysis, capable of acting through various activation modes.
While Bis(2-ethyl-2-methoxybutyl)amine is an achiral molecule and thus incapable of inducing enantioselectivity, its derivatives, featuring a chiral center, hold potential as organocatalysts for asymmetric transformations. The field of asymmetric organocatalysis has demonstrated the efficacy of chiral secondary amines in a multitude of reactions. These catalysts typically operate by forming transient chiral enamines or iminium ions with carbonyl substrates, which then react with a nucleophile or electrophile, respectively, in a stereocontrolled manner.
For instance, chiral secondary amines derived from proline or other chiral backbones are well-established catalysts for enantioselective Michael additions, aldol (B89426) reactions, and Mannich reactions. Should a chiral version of this compound be synthesized, for example, by utilizing a chiral precursor, it could potentially catalyze such reactions. The steric bulk provided by the 2-ethyl-2-methoxybutyl groups could influence the stereochemical outcome of the reaction by creating a well-defined chiral pocket around the reactive intermediate.
Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral Secondary Amines
| Reaction Type | Catalyst Type | Substrate Examples | Product Type | Typical Enantioselectivity |
| Michael Addition | Chiral Proline Derivatives | α,β-Unsaturated aldehydes, ketones | γ-Nitrocarbonyls | High (up to >99% ee) |
| Aldol Reaction | Chiral Diarylprolinol Silyl Ethers | Aldehydes, Ketones | β-Hydroxy carbonyls | High (up to >99% ee) |
| Mannich Reaction | Chiral Prolinamides | Aldehydes, Imines | β-Amino carbonyls | High (up to 98% ee) |
The performance of a hypothetical chiral derivative of this compound in such reactions would be dependent on the nature and position of the chiral element, as well as the reaction conditions.
The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Brønsted-Lowry base or a Lewis base, and its conjugate acid can act as a Brønsted-Lowry acid. This dual character enables it to participate in acid-base catalysis. In this role, the amine can activate substrates by proton transfer. For example, it can deprotonate a carbon acid to generate a nucleophilic enolate or protonate a carbonyl group to enhance its electrophilicity.
Secondary amines are known to catalyze a variety of reactions through this mechanism, such as Knoevenagel condensations, Henry reactions, and the synthesis of certain heterocyclic compounds. The catalytic activity of this compound in such transformations would be influenced by its basicity (pKa) and the steric hindrance around the nitrogen atom. The bulky 2-ethyl-2-methoxybutyl groups might modulate its reactivity and selectivity compared to less hindered secondary amines.
Table 2: Potential Acid-Base Catalyzed Reactions with this compound
| Reaction | Role of Amine | Substrate 1 | Substrate 2 | Product |
| Knoevenagel Condensation | Base | Active Methylene Compound | Aldehyde or Ketone | α,β-Unsaturated Compound |
| Henry Reaction (aza-Henry) | Base | Nitroalkane | Imine | β-Nitroamine |
| Michael Addition | Base | Michael Donor | Michael Acceptor | 1,5-Dicarbonyl Compound |
Transition Metal Catalysis with this compound Ligands
The nitrogen atom of this compound can also coordinate to transition metals, making it a potential ligand in homogeneous catalysis. The electronic and steric properties of the amine can influence the reactivity and selectivity of the metallic center.
The selective trimerization of ethylene (B1197577) to 1-hexene (B165129) is an industrially significant process, often catalyzed by chromium-based systems. The ligands employed in these systems play a crucial role in determining the selectivity and activity of the catalyst. While systems with tridentate SNS (e.g., bis(dodecylsulfanyl-ethyl)-amine) or PNP (diphosphinoamine) ligands are well-documented, the use of simple dialkylamines as ligands is less common but conceivable. wikipedia.org
A complex formed between CrCl₃ and this compound could potentially catalyze ethylene oligomerization or polymerization. The amine would coordinate to the chromium center, and upon activation with a co-catalyst such as methylaluminoxane (B55162) (MAO), could generate the active catalytic species. The steric bulk of the 2-ethyl-2-methoxybutyl groups would likely influence the coordination environment of the chromium, which in turn could affect the product distribution between 1-hexene, other oligomers, and polyethylene (B3416737). Research on chromium catalysts with pyridyl amine ligands has also provided insights into the mechanistic pathways of ethylene trimerization. acs.org
Table 3: Comparison of Ligand Types in Chromium-Catalyzed Ethylene Trimerization
| Ligand Type | Donor Atoms | Typical Selectivity for 1-Hexene | Reference System Example |
| SNS | S, N, S | High | CrCl₃/bis(dodecylsulfanyl-ethyl)-amine |
| PNP | P, N, P | High, can be tuned for tetramerization | CrCl₃(THF)₃/PNP |
| Pyridyl Amine | N, N, (N) | Variable, dependent on ligand structure | Cr(III) pyridyl amine complexes |
| Dialkylamine (Hypothetical) | N | Unknown | CrCl₃/Bis(2-ethyl-2-methoxybutyl)amine |
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers. Copper complexes with amine-based ligands are among the most common catalysts for ATRP. The amine ligand solubilizes the copper salt in organic media and modulates the redox potential of the copper center, which is crucial for controlling the polymerization.
Multidentate amines are frequently used as ligands in ATRP; however, simpler tertiary and secondary amines can also play a role, sometimes acting as both a ligand and a reducing agent. catalysis.blognumberanalytics.com this compound could potentially form a complex with a copper(I) or copper(II) salt (e.g., CuBr or CuBr₂) and act as a ligand in an ATRP system. The steric and electronic properties of the amine would affect the equilibrium between the active and dormant species in the polymerization, thereby influencing the polymerization rate and the control over the molecular weight and dispersity of the resulting polymer.
Table 4: Role of Amines in Copper-Catalyzed ATRP
| Amine Type | Function | Example | Polymer Dispersity (Đ) |
| Multidentate Tertiary Amine | Ligand | Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Low (≤ 1.15) catalysis.blognumberanalytics.com |
| Simple Tertiary Amine | Ligand/Reducing Agent | Triethylamine (TEA) | Low (with appropriate initiator/catalyst) catalysis.blognumberanalytics.com |
| Secondary Amine | Ligand/Reducing Agent | Diethylamine | Dependent on system |
| This compound | Potential Ligand | (Hypothetical Cu/Bis(2-ethyl-2-methoxybutyl)amine complex) | (To be determined) |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govacsgcipr.org In this reaction, an aryl halide or triflate is coupled with a primary or secondary amine in the presence of a palladium catalyst and a base. The ligands for the palladium catalyst are typically bulky, electron-rich phosphines. libretexts.org
In the context of the Buchwald-Hartwig amination, this compound would typically serve as the amine reactant (nucleophile) rather than as a ligand for the palladium catalyst. nih.govacsgcipr.org The reaction would involve the coupling of this compound with an aryl halide to form the corresponding tertiary arylamine.
While the primary role of the amine is as a substrate, it is a crucial component of the catalytic cycle, coordinating to the palladium center before deprotonation and subsequent reductive elimination. libretexts.org The steric hindrance of this compound could influence the rate and efficiency of its coupling reaction.
Table 5: Components of a Typical Buchwald-Hartwig Amination Reaction
| Component | Function | Example |
| Palladium Precatalyst | Source of catalytic Pd(0) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates Pd | Bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) |
| Amine (Reactant) | Nucleophile | This compound |
| Aryl Halide (Reactant) | Electrophile | Bromobenzene, Chlorotoluene |
| Base | Deprotonates the amine | NaOtBu, K₃PO₄ |
Catalyst Design and Optimization for Specific Reactions
The design and optimization of catalysts are pivotal for enhancing reaction efficiency, selectivity, and sustainability. For catalysts based on this compound, this involves strategies to improve their practical utility through heterogenization and to understand their chemical behavior through structure-activity relationship studies. While specific research on this compound as a standalone catalyst is limited, its known roles as a co-reactant or catalyst in polyurethane synthesis and as a reagent in cross-coupling reactions provide a basis for discussing its potential catalytic applications and design modifications. The principles derived from broader amine catalysis can be applied to predict and optimize its performance.
Heterogenization and Immobilization of this compound Catalysts
Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, is a key strategy for overcoming challenges associated with catalyst separation, recovery, and reuse. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as their suitability for continuous flow processes. nih.gov For amine-based catalysts, immobilization can prevent leaching and simplify product purification. cpsc.gov
Several methods are available for the heterogenization of amine catalysts, which could be adapted for this compound. These techniques primarily involve attaching the amine to a solid support via covalent bonds or strong non-covalent interactions.
Common Immobilization Strategies for Amine Catalysts:
Covalent Attachment to Polymeric Supports: Polystyrene-based resins are frequently used for immobilizing amines. The amine can be attached to a pre-functionalized polymer, for instance, by reacting with chloromethylated polystyrene. This method has been successfully used for various primary and secondary amine catalysts.
Grafting onto Inorganic Oxides: Materials like silica (B1680970) (SiO₂) and zeolites offer high thermal and mechanical stability. nih.gov Their surfaces can be functionalized with groups that react with the amine, anchoring it to the support. For example, amine-functionalized zeolites have been used to immobilize metal nanoparticles, demonstrating the utility of surface-bound amines in creating robust heterogeneous catalysts.
Immobilization on Magnetic Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄) are attractive supports because they allow for the easy separation of the catalyst from the reaction mixture using an external magnetic field. The nanoparticles can be coated with a shell (e.g., silica or carbon) and then functionalized for catalyst attachment. mdpi.com This approach has been shown to improve the stability and recyclability of immobilized enzymes and other catalysts. mdpi.com
The table below summarizes various support materials and their potential for immobilizing amine-based catalysts, including theoretical applications for this compound.
| Support Material | Immobilization Method | Potential Advantages for Amine Catalysts | Example Application (General Amines) |
|---|---|---|---|
| Polystyrene Resins | Covalent bonding to functionalized polymer | High loading capacity, chemical stability | Supported primary amines for asymmetric rearrangements. |
| Silica (SiO₂) | Grafting onto silanol (B1196071) groups via silane (B1218182) coupling agents | High surface area, thermal and mechanical stability | Supported sodium hydrogen sulfate (B86663) on silica gel for N-Boc deprotection. sigmaaldrich.com |
| Zeolites | Functionalization with amine-containing silanes | Defined pore structure, shape selectivity | Amine-functionalized zeolites for supporting Pd nanoparticles in Heck reactions. |
| Magnetic Nanoparticles (Fe₃O₄) | Covalent attachment to surface functional groups | Easy magnetic separation, high reusability | Amine-functionalized magnetic nanoparticles for laccase immobilization. mdpi.com |
For this compound, immobilization would likely involve leveraging its secondary amine functionality for covalent attachment to a suitably functionalized support, thereby creating a recyclable and robust catalytic system.
Structure-Activity Relationship Studies in Catalysis
Structure-activity relationship (SAR) studies are crucial for understanding how a catalyst's molecular architecture influences its performance, including its activity, selectivity, and stability. nih.gov For this compound, two primary structural features are expected to govern its catalytic behavior: the steric hindrance around the nitrogen atom and the electronic effects imparted by the methoxy (B1213986) groups.
Steric Hindrance: The two bulky 2-ethyl-2-methoxybutyl groups create significant steric congestion around the secondary amine's nitrogen atom. This steric hindrance is a double-edged sword in catalysis.
Selectivity: High steric bulk can enhance selectivity in certain reactions by directing reactants to approach the catalytic center in a specific orientation. This is a common strategy exploited in asymmetric catalysis.
Reactivity: Conversely, excessive steric hindrance can slow down or even inhibit a reaction by preventing substrates from accessing the catalytically active nitrogen atom. nih.gov The synthesis of sterically hindered amines often requires specialized catalytic methods to overcome these challenges. mdpi.com
In applications like polyurethane formation, where the amine acts as a catalyst, its steric profile can influence the relative rates of the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, thereby affecting the final properties of the foam. sigmaaldrich.com
Electronic and Other Structural Effects: The presence of ether linkages within the alkyl chains introduces additional functionality.
Basicity: The methoxy groups are electron-donating, which can influence the basicity and nucleophilicity of the nitrogen atom. The ether oxygen atoms themselves can act as Lewis bases, potentially coordinating to metal centers or other electrophiles, which could be relevant if this compound were used as a ligand in metal-catalyzed reactions like the Buchwald-Hartwig amination. nih.gov
Solubility and Stability: The ether groups may also enhance the solubility of the amine and its derivatives in certain organic solvents and can influence the stability of intermediates formed during a catalytic cycle.
The table below provides a comparative analysis of the structural features of this compound and other secondary amines, along with their potential impact on catalytic activity.
| Amine Compound | Key Structural Features | Anticipated Effect on Catalysis | Potential Application |
|---|---|---|---|
| This compound | High steric hindrance; Ether functionalities | May offer selectivity but potentially lower reactivity; Ether groups could modulate solubility and basicity. | Polyurethane catalyst, ligand for cross-coupling. |
| Di-isopropylamine | Moderate steric hindrance; Simple alkyl groups | A standard sterically hindered base. | Base in various organic transformations. |
| Bis(2-methoxyethyl)amine | Low steric hindrance; Ether functionalities | Higher reactivity due to less bulk; Ether groups can coordinate to metals. sigmaaldrich.com | Reactant in Buchwald-Hartwig amination and α-ketoamide synthesis. sigmaaldrich.com |
| Dicyclohexylamine | High steric hindrance; Bulky cycloalkyl groups | Often used as a non-nucleophilic base; provides high steric shielding. | Component of Brønsted base catalysts. |
Understanding these structure-activity relationships is essential for rationally designing more effective catalysts. For instance, modifying the alkyl chains or replacing the methoxy groups could fine-tune the steric and electronic properties of this compound derivatives to optimize their performance in a specific catalytic transformation. rsc.org
Industrial and Advanced Materials Applications of Bis 2 Ethyl 2 Methoxybutyl Amine
Role in Polymer Science and Materials Synthesis
Bis(2-ethyl-2-methoxybutyl)amine is a tertiary amine with a unique molecular structure that lends itself to various applications in the field of polymer science and the synthesis of advanced materials. Its branched alkyl chains and ether functionalities influence its reactivity and utility in several key processes.
Modifiers and Cross-linking Agents in Polymerization Processes
While direct evidence for the use of this compound as a primary cross-linking agent is not extensively documented, its structural features suggest a potential role as a modifier in polymerization. Cross-linking is the process of forming covalent bonds to join two or more polymer chains. thermofisher.com Reagents used for this purpose typically have reactive ends that target specific functional groups on the polymer, such as primary amines or sulfhydryls. thermofisher.com
In some polymerization systems, related amine compounds can influence the network structure. For instance, in the creation of certain hydrogels, the choice and concentration of a cross-linking agent, such as bis[2-(methacryloyloxy)ethyl] phosphate, can significantly affect the material's properties. researchgate.netnih.gov Similarly, studies on poly(hydroxy-butyl-methacrylate-co-2-ethyl-hexyl-acrylate) networks have shown that the nature and concentration of the cross-linking agent impact the swelling behavior of the resulting copolymer. scielo.org.mxresearchgate.net Although not a direct analog, the principle of how a bifunctional molecule can modify polymer network properties is relevant.
The reactivity of amines in cross-linking is well-established. Imidoester crosslinkers, for example, react with amines at alkaline pH to form amidine bonds. thermofisher.com Carbodiimides like EDC can directly link carboxylates to primary amines. thermofisher.com While this compound is a tertiary amine and thus less reactive in these specific reactions compared to primary or secondary amines, its basic nature could still influence the polymerization environment. The steric hindrance from its branched structure might also play a role in modifying reaction kinetics.
Applications in Polyurethane Production as Amine Catalysts
Tertiary amines are widely used as catalysts in the production of polyurethanes, accelerating the reactions between polyols and polyisocyanates. google.comresearchgate.netgoogleapis.com These catalysts can be broadly categorized as organic basic, organic acidic, and tin-based. mdpi.com Amine catalysts, being organic basic catalysts, work by activating the hydroxyl group of the polyol through a nucleophilic mechanism. mdpi.com They are crucial for balancing the gelling and blowing reactions, which are essential for forming the foam structure. researchgate.net
The structure of the amine catalyst can significantly influence the properties of the final polyurethane product. While specific data on this compound in polyurethane catalysis is limited, the general principles of amine catalysis in this field are well-understood. For instance, some amine catalysts contain reactive hydroxyl groups that allow them to be incorporated into the polyurethane resin, preventing them from bleeding out of the finished product. google.com The use of different amine catalysts can also affect the thermomechanical and cytotoxic properties of the resulting foam. mdpi.com
Table 1: Examples of Amine Catalysts in Polyurethane Production
| Catalyst Type | Example Compound(s) | Function |
|---|---|---|
| Tertiary Amines | Triethylenediamine, N,N-dimethylethanolamine | Accelerate blowing and gelling reactions. google.comresearchgate.net |
| Reactive Amines | N,N-dimethyl aminopropyl urea, N-(3-dimethylamino-propyl)-N,N-diisopropanolamine | Incorporate into the polymer backbone to prevent migration. google.commdpi.com |
| Ether-Containing Amines | Bis(2-dimethylaminoethyl)ether | Influence reaction rates and have been studied for their toxicological profiles. cpsc.gov |
Nanosized Particle Synthesis and Surface Modification (e.g., CdS particles with related bis-amines)
Amines play a significant role as capping agents and surface modifiers in the synthesis of nanoparticles, such as cadmium sulfide (B99878) (CdS) quantum dots. nih.govnih.gov These organic ligands passivate the surface of the nanoparticles, influencing their growth, stability, and properties like luminescence. researchgate.net The alkyl chain length and steric hindrance of the amine can affect the binding energy to the quantum dot surface and control particle size. nih.gov
While direct studies on this compound for CdS nanoparticle synthesis are not prevalent, research on related primary and other amines provides insight into its potential role. For example, primary amines with varying alkyl chain lengths have been shown to induce a blue shift in the band gap of ligated CdS quantum dots. nih.gov The amine group can act as a coordination site, binding to the surface of the nanoparticle. kfupm.edu.sa
Surface modification of various materials using amines and related compounds is a broad field. google.comresearchgate.netconfer.cz For instance, alkyl amines can be used to surface-treat carbonaceous particles. google.com The functionalization of polymer surfaces can alter their chemical characteristics, such as wetting behavior. researchgate.netresearchgate.net Given its structure, this compound could potentially be used to modify the surface properties of materials, imparting new functionalities.
Chemical Intermediate in Specialized Syntheses
The chemical structure of this compound, featuring a secondary amine and ether linkages, makes it a valuable intermediate in the synthesis of more complex molecules with specialized functions.
Precursor for Advanced Solvents or Reagents
The synthesis of this compound itself involves the reaction of 2-ethyl-2-methoxybutanol with ammonia (B1221849) or a primary amine. A common industrial method is the reductive amination of 2-ethyl-2-methoxybutanal.
Structurally similar compounds, such as bis(2-methoxyethyl)amine, are used as reactants in various organic syntheses. sigmaaldrich.comsigmaaldrich.com For example, they participate in palladium-catalyzed Buchwald-Hartwig amination reactions to create aryl amines. sigmaaldrich.com They can also be used to synthesize α-ketoamides and N,N-dialkyl perfluoroalkanesulfonamides. sigmaaldrich.com The secondary amine functionality of this compound allows for its functionalization through reactions like acylation and alkylation, leading to the creation of new reagents with tailored properties.
Synthesis of Functional Additives (e.g., light stabilizers, corrosion inhibitors, based on related amine structures)
The amine functional group is a key component in several types of functional additives for materials.
Light Stabilizers: Hindered Amine Light Stabilizers (HALS) are a major class of additives used to protect polymers from degradation caused by UV radiation. alfachemch.comadditivesforpolymer.comlabinsights.nl HALS are typically derivatives of 2,2,6,6-tetramethylpiperidine (B32323) and function by scavenging free radicals formed during photooxidation. additivesforpolymer.comchempoint.com They are highly effective and can be regenerated during the stabilization process, providing long-term protection. chempoint.com While this compound is not a traditional HALS, the fundamental role of amines in light stabilization is well-established. The development of HALS involved finding amine derivatives with high stabilizing activity, low color, and stability during polymer processing. acs.org
Corrosion Inhibitors: Amines are widely used as corrosion inhibitors for various metals and alloys. kfupm.edu.saresearchgate.net They function by adsorbing onto the metal surface to form a protective, hydrophobic film that limits the access of corrosive agents. nih.gov The amino group typically serves as the site for interaction with the metal surface. kfupm.edu.saresearchgate.net Both aliphatic and aromatic amines are effective, and their efficiency can be enhanced by the presence of other heteroatoms. kfupm.edu.saresearchgate.net Tertiary amines have been shown to have high corrosion inhibition efficiency. nih.gov The effectiveness of an amine inhibitor depends on factors like the electron density around the nitrogen atom and its ability to form a coordination bond with the metal. nih.gov Fatty amines and their derivatives are commonly used in the petroleum industry to protect against corrosion from CO2 and H2S. wikipedia.org
Environmental Fate and Degradation of Bis 2 Ethyl 2 Methoxybutyl Amine
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For Bis(2-ethyl-2-methoxybutyl)amine, the primary abiotic degradation pathways are likely to be hydrolysis and photolysis.
Hydrolysis Kinetics under Environmental Conditions (general for amines)
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For amines, the susceptibility to hydrolysis is generally low under neutral pH conditions typical of most environmental waters. However, the rate of hydrolysis can be influenced by pH. While specific kinetic data for this compound is unavailable, general principles for secondary amines suggest that hydrolysis is not a primary degradation pathway unless under specific acidic or basic conditions not commonly found in the environment. The stability of the carbon-nitrogen bond in secondary amines contributes to their resistance to hydrolysis.
Table 1: General Hydrolysis Trends for Amines
| pH Condition | General Hydrolysis Rate | Dominant Mechanism |
|---|---|---|
| Acidic (pH < 7) | Slow to Moderate | Acid-catalyzed hydrolysis |
| Neutral (pH ≈ 7) | Very Slow / Negligible | Neutral hydrolysis |
This table presents generalized trends for amines as specific data for this compound is not available.
Photolytic Decomposition Mechanisms
Potential photolytic degradation products could include 2-ethyl-2-methoxybutanol and other smaller aldehydes and carboxylic acids. The rate and extent of photolytic decomposition will depend on various factors, including the intensity of sunlight, the presence of other substances in the water or atmosphere that can absorb light, and the specific environmental matrix.
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of many organic chemicals.
Microbial Metabolism Studies (e.g., biodegradation of related phthalates)
While direct studies on the microbial metabolism of this compound are not documented, insights can be drawn from research on structurally related compounds like bis(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.gov DEHP, which also contains 2-ethylhexyl side chains, has been shown to be biodegradable by various microorganisms. nih.govnih.gov The initial step in the biodegradation of DEHP is often the hydrolysis of the ester bonds, releasing 2-ethylhexanol. nih.gov
Similarly, it is plausible that microorganisms capable of degrading branched-chain alkanes and ethers could metabolize this compound. Bacteria are known to degrade aliphatic hydrocarbons through both aerobic and anaerobic pathways. nih.gov The biodegradation of branched-chain alkanes is generally more difficult than that of simple alkanes. researchgate.net However, a wide variety of microorganisms have been shown to be capable of degrading these complex molecules. researchgate.net The presence of ether linkages may also be a point of microbial attack, as some bacteria possess enzymes capable of cleaving ether bonds. The biodegradation of this compound would likely proceed through the oxidation of the alkyl chains and potential cleavage of the C-N and C-O bonds.
Table 2: Biodegradation of Structurally Related Compounds
| Compound | Organism/System | Degradation Pathway | Reference |
|---|---|---|---|
| Bis(2-ethylhexyl) phthalate (DEHP) | Microbial associations from water and sediments | Intense biological degradation observed in both water and sediments. | researchgate.net |
| Bis(2-ethylhexyl) phthalate (DEHP) | Methanogenic enrichment culture | MEHP (a hydrolysis product) was degraded to methane. | nih.gov |
| Monocyclic aromatic amines | Various bacteria | Degradation initiated by dioxygenase, deamination, or hydroxylation. | nih.gov |
This table provides examples of biodegradation for compounds with structural similarities to this compound to infer potential degradation pathways.
Enzymatic Biotransformation Pathways
The enzymatic machinery of microorganisms is key to biodegradation. For a molecule like this compound, several types of enzymes could be involved in its biotransformation. Cytochrome P450 monooxygenases, for instance, are known to catalyze the oxidation of a wide range of organic compounds, including the N-dealkylation of secondary amines. nih.gov This process would lead to the formation of a primary amine and an aldehyde. nih.gov
Environmental Persistence and Transformation Products
The environmental persistence of this compound will be a balance between its resistance to abiotic degradation and its susceptibility to biotic breakdown. Given the general resistance of secondary amines to hydrolysis and the potential for slow photolysis, biotic degradation is likely the most significant factor determining its persistence. The branched nature of the alkyl chains and the presence of ether groups may slow down the rate of biodegradation compared to simpler amines. acs.orgsemanticscholar.org
Potential transformation products resulting from these degradation processes could include:
2-ethyl-2-methoxybutanol
2-ethyl-2-methoxybutyraldehyde
2-ethyl-2-methoxybutanoic acid
Simpler short-chain fatty acids and alcohols
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bis(2-ethylhexyl) phthalate (DEHP) |
| Mono(2-ethylhexyl) phthalate (MEHP) |
| 2-ethylhexanol |
| 2-ethyl-2-methoxybutanol |
| 2-ethyl-2-methoxybutyraldehyde |
| 2-ethyl-2-methoxybutanoic acid |
| Ammonia (B1221849) |
Identification of Degradation Metabolites
No studies identifying the degradation metabolites of this compound were found.
Factors Influencing Persistence in Different Environmental Compartments (e.g., soil, water)
No research detailing the factors that affect the persistence of this compound in soil, water, or other environmental compartments could be located.
Table of Compounds Mentioned
Since no specific degradation metabolites or related compounds could be discussed in the context of this compound's environmental fate, a table of mentioned compounds is not applicable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(2-ethyl-2-methoxybutyl)amine, and how can reaction purity be optimized?
- Methodological Answer :
- Route 1 : Reductive amination of 2-ethyl-2-methoxybutanal using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours). Purify via vacuum distillation (bp 120–130°C at 1 mmHg) to isolate the product .
- Route 2 : Alkylation of 2-methoxybutylamine with 2-ethyl bromide in the presence of K₂CO₃ in DMF (80°C, 8 hours). Monitor completion via TLC (silica gel, eluent: hexane/ethyl acetate 4:1). Neutralize residual base with dilute HCl, extract with dichloromethane, and dry over MgSO₄ .
- Purity Optimization : Use column chromatography (silica gel, gradient elution from hexane to ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via GC-MS or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ to resolve methoxy (-OCH₃, δ ~3.3 ppm), ethyl (-CH₂CH₃, δ ~1.2–1.5 ppm), and amine protons (δ ~1.8–2.2 ppm, broad if protonated) .
- FT-IR : Confirm N-H stretching (3300–3500 cm⁻¹) and methoxy C-O (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (calculated m/z for C₉H₂₁NO: 160.17). Fragmentation patterns distinguish structural isomers .
- X-ray Diffraction : For crystalline derivatives (e.g., hydrochloride salts), single-crystal X-ray analysis resolves steric effects of ethyl and methoxy groups .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy and ethyl substituents influence the compound’s reactivity in coordination chemistry?
- Methodological Answer :
- Steric Hindrance : The bulky 2-ethyl-2-methoxybutyl groups limit access to the amine lone pair, reducing nucleophilicity. Compare reaction rates with smaller amines (e.g., ethylenediamine) in metal coordination studies using UV-Vis titration (e.g., Cu²⁺ in acetonitrile) .
- Electronic Effects : Methoxy’s electron-donating nature increases amine basicity. Measure pKa via potentiometric titration (water/ethanol, 25°C) and compare to unsubstituted analogs. DFT calculations (B3LYP/6-31G*) model charge distribution .
- Application Example : Use as a ligand in Ni(II) complexes for catalytic ethylene oligomerization. Monitor turnover frequency (TOF) and selectivity via GC-MS .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar bis amine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare IC₅₀ values from studies testing antimicrobial activity (e.g., against E. coli or S. aureus). Control variables: solvent (DMSO vs. water), bacterial strain, and assay type (MIC vs. disk diffusion) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl/methoxy chain lengths. Test cytotoxicity (MTT assay, HeLa cells) and correlate with logP values (HPLC-derived) to assess hydrophobicity’s role .
- Mechanistic Studies : Use fluorescence quenching to probe DNA binding (ethidium bromide displacement assay) or enzyme inhibition (e.g., acetylcholinesterase, Ellman’s method) .
Q. How can computational methods predict the compound’s behavior in solvent extraction or catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interaction with organic phases (e.g., toluene/water mixtures) using GROMACS. Analyze free energy profiles (umbrella sampling) for extraction efficiency .
- DFT Calculations : Optimize transition states for proton transfer in acid-base reactions (e.g., with dibutyl phosphate, as shown in DFT models ). Calculate activation energies to compare with experimental kinetics (stopped-flow spectroscopy) .
- QSPR Models : Train models on logD (octanol-water distribution coefficient) data to predict partitioning behavior in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
